molecular formula C21H18ClNO5S B2434549 3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 565166-97-4

3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No.: B2434549
CAS No.: 565166-97-4
M. Wt: 431.89
InChI Key: SRENXCUQVFCUHT-UHFFFAOYSA-N
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Description

3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is a complex organic compound with the molecular formula C21H18ClNO5S It is known for its unique structural features, which include a benzyl group, a methoxyphenyl group, a sulfamoyl group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with benzylamine to form an amide intermediate. This intermediate is then reacted with 2-methoxyphenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific proteins or enzymes, affecting their activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It may serve as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. It may also be used in the development of new polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets. The chlorobenzoic acid moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Chloro-3-[benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid: Another closely related compound with slight variations in the position of functional groups.

Uniqueness

3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is unique due to the presence of both the chlorobenzoic acid and sulfamoyl groups, which confer distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the sulfamoyl group provides strong binding interactions with biological targets. This combination of features makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[benzyl-(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c1-28-19-10-6-5-9-18(19)23(14-15-7-3-2-4-8-15)29(26,27)20-13-16(21(24)25)11-12-17(20)22/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENXCUQVFCUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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